Cinnolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

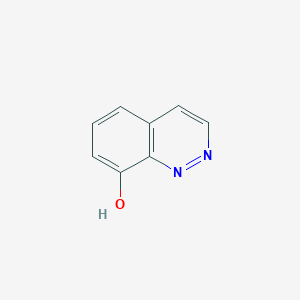

Cinnolin-8-ol is a heterocyclic aromatic compound with the molecular formula C8H6N2O. It is a derivative of cinnoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnolin-8-ol can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with hydroxylamine, followed by oxidation. Another method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, leading to the formation of cinnoline, which is then hydroxylated to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydroxylation reactions .

Chemical Reactions Analysis

Types of Reactions

Cinnolin-8-ol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cinnolin-8-one.

Reduction: Reduction of this compound can lead to the formation of dihydrocinnoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted cinnoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products Formed

Oxidation: Cinnolin-8-one

Reduction: Dihydrocinnoline derivatives

Substitution: Various substituted cinnoline derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

Cinnolin-8-ol exhibits a wide range of pharmacological properties, including:

- Antimicrobial Activity : Cinnolin derivatives have demonstrated significant antibacterial and antifungal effects. Studies indicate that cinnoline compounds can inhibit the growth of various pathogens, including resistant strains of bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

- Anticancer Properties : Research has revealed that this compound derivatives can act as effective anticancer agents. They have been evaluated against several cancer cell lines, with some compounds exhibiting cytotoxicity with IC50 values below 5 µM. This suggests a promising avenue for the development of new cancer therapies targeting specific pathways involved in tumor growth .

- Anti-inflammatory Effects : Cinnoline compounds have been shown to possess anti-inflammatory properties. In experimental models, they reduced inflammation significantly compared to control groups. For example, certain derivatives achieved over 50% inhibition in carrageenan-induced edema models .

Table 1: Summary of Biological Activities of this compound Derivatives

Recent Advances in Research

- Synthesis and Evaluation : Recent studies have focused on synthesizing novel cinnoline derivatives with enhanced biological activity. Techniques such as molecular docking have been employed to predict binding affinities and mechanisms of action against various biological targets .

- Clinical Trials : Some cinnoline derivatives are undergoing clinical trials to assess their safety and efficacy in humans. These trials aim to establish their potential as therapeutic agents for conditions like cancer and inflammatory diseases .

- Mechanistic Studies : Investigations into the mechanisms by which this compound exerts its effects have revealed insights into its interaction with cellular pathways involved in inflammation and cancer progression. For instance, some studies suggest that these compounds may inhibit specific kinases involved in tumor growth .

Mechanism of Action

The mechanism of action of cinnolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, this compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the cinnoline ring .

Comparison with Similar Compounds

Similar Compounds

Quinoline: Similar bicyclic structure but with a nitrogen atom in a different position.

Isoquinoline: Isomeric with quinoline, differing in the position of the nitrogen atom.

Phthalazine: Another isomer with a different arrangement of nitrogen atoms in the ring system.

Uniqueness of Cinnolin-8-ol

This compound is unique due to its specific hydroxyl group at the 8th position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for various applications .

Biological Activity

Cinnolin-8-ol, a derivative of the cinnoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a bicyclic compound characterized by its unique structure, which contributes to its varied biological activities. The compound has been studied for its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions.

Biological Activities

This compound exhibits a range of biological activities:

-

Antimicrobial Activity

- Cinnolin derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the cinnoline structure can enhance antimicrobial potency. For example, halogenated substitutions have been linked to improved activity against resistant bacterial strains .

-

Anticancer Properties

- Research has demonstrated that this compound derivatives can inhibit cancer cell proliferation. In vitro studies revealed that specific derivatives reduced the viability of MCF-7 breast cancer cells with IC50 values indicating potent activity (e.g., 5.56 μM for certain compounds) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory Effects

- This compound has been identified as a potential anti-inflammatory agent. It modulates inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and reducing pro-inflammatory cytokine production . This activity suggests its utility in treating conditions such as arthritis and other inflammatory disorders.

- Antifungal Activity

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Enzyme Inhibition : Cinnolin derivatives often act as reversible inhibitors of key enzymes involved in disease processes, such as human neutrophil elastase (HNE), impacting inflammatory responses .

- Cellular Pathway Modulation : By affecting signaling pathways related to apoptosis and cell proliferation, this compound can influence tumor growth dynamics and inflammatory responses .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various cinnoline derivatives, researchers found that specific modifications to the this compound structure significantly enhanced its efficacy against cancer cell lines. For instance, compounds bearing electron-withdrawing groups showed superior activity compared to their electron-donating counterparts . This highlights the importance of structural optimization in developing effective anticancer agents.

Properties

CAS No. |

17056-95-0 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

cinnolin-8-ol |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-5-9-10-8(6)7/h1-5,11H |

InChI Key |

UCYUOFIVFHOUTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.